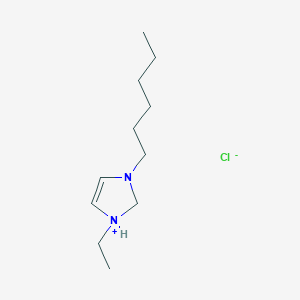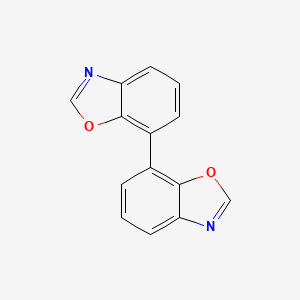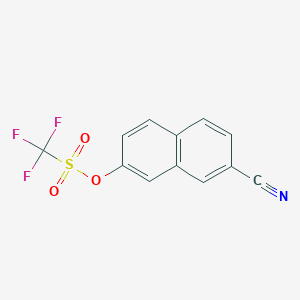
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- is a complex organic compound with a unique structure that includes a cyclohexenone ring substituted with a hydroxy-methylhexyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
Formation of the Cyclohexenone Ring: This can be achieved through cyclization reactions involving dienes and dienophiles.
Introduction of the Hydroxy-Methylhexyl Group: This step may involve the use of Grignard reagents or organolithium compounds to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, ethers.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy group can form hydrogen bonds, while the cyclohexenone ring can participate in π-π interactions, influencing molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the hydroxy-methylhexyl and methyl groups.
5-Hydroxy-2-cyclohexen-1-one: Contains a hydroxy group but lacks the methylhexyl and methyl substitutions.
2-Methyl-2-cyclohexen-1-one: Contains a methyl group but lacks the hydroxy-methylhexyl substitution.
Uniqueness
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methyl groups enhances its reactivity and potential interactions in biological systems.
Propiedades
Número CAS |
383877-58-5 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
(5R)-5-(2-hydroxyheptan-2-yl)-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H24O2/c1-4-5-6-9-14(3,16)12-8-7-11(2)13(15)10-12/h7,12,16H,4-6,8-10H2,1-3H3/t12-,14?/m1/s1 |
Clave InChI |
XVOHPSXSOVMGCY-PUODRLBUSA-N |
SMILES isomérico |
CCCCCC(C)([C@@H]1CC=C(C(=O)C1)C)O |
SMILES canónico |
CCCCCC(C)(C1CC=C(C(=O)C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)



![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)

![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)



![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)

